molecular formula C17H13ClN2O2 B6323335 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1020238-82-7

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6323335
CAS No.: 1020238-82-7
M. Wt: 312.7 g/mol
InChI Key: XYVZCWIBFHZVES-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (molecular formula: C₁₇H₁₃ClN₂O₂) is a pyrazole-based carboxylic acid derivative featuring a 4-chlorobenzyl group at the N1 position and a phenyl substituent at the C3 position. Its structure is characterized by a planar pyrazole ring, with the carboxylate group at C5 contributing to hydrogen-bonding capabilities. The compound is primarily utilized in medicinal chemistry as a precursor for inhibitors targeting enzymes like fatty acid amide hydrolase (FAAH) .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)11-20-16(17(21)22)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVZCWIBFHZVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, phenylhydrazine reacts with acetylacetone to form 3-phenyl-1H-pyrazole.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. 4-Chlorobenzyl chloride reacts with the pyrazole derivative in the presence of a base such as potassium carbonate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position of the pyrazole ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C17H13ClN2O2
  • CAS Number : 1020238-82-7
  • Structural Characteristics : The compound features a pyrazole ring substituted with a chlorobenzyl and phenyl group, contributing to its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can inhibit cancer cell proliferation. A specific case study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells through the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. A notable study highlighted the efficacy of related pyrazole compounds in reducing inflammation in animal models of arthritis.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research indicates that pyrazole derivatives can exhibit antibacterial and antifungal activities. A specific study reported that certain derivatives showed effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new antimicrobial agents.

Herbicidal Activity

The compound's structural features suggest potential herbicidal activity, making it a candidate for agricultural applications. Preliminary studies have indicated that similar compounds can inhibit the growth of various weed species, providing a basis for further exploration in herbicide development.

Insecticidal Properties

Research into the insecticidal properties of pyrazole derivatives has shown promise. Compounds with similar structures have been tested against agricultural pests, demonstrating effective mortality rates. This suggests that this compound could be developed into an effective insecticide.

Polymer Chemistry

In material science, derivatives of this compound have been explored for their potential use in polymer synthesis. The unique reactivity of the carboxylic acid group allows for incorporation into various polymer matrices, potentially enhancing mechanical properties or introducing functional characteristics.

Photovoltaic Applications

Recent studies have investigated the use of pyrazole derivatives in organic photovoltaic devices. The ability to tune electronic properties through structural modifications opens avenues for developing more efficient solar cells.

Data Summary

Application AreaSpecific UseRelevant Studies/Findings
Medicinal ChemistryAnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against Staphylococcus aureus
AgrochemicalsHerbicidesInhibits growth of weed species
InsecticidesEffective against agricultural pests
Material SciencePolymer ChemistryEnhances mechanical properties
PhotovoltaicsUsed in organic solar cells

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions
Compound Name Molecular Formula Key Substituents Notable Properties Reference
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid C₁₆H₉Cl₃FN₂O₂ 2,4-Dichloro-5-fluorophenyl at C3 Enhanced lipophilicity and electron-withdrawing effects; potential for improved enzyme inhibition.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid C₁₇H₁₁Cl₃N₂O₂ Methyl at C4; 2,4-dichlorophenyl at N1 Crystallographic data shows π-π stacking between pyrazole and chlorophenyl rings, stabilizing supramolecular structures.
1-(2-Chlorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid C₂₀H₁₉ClN₂O₂ Isobutylphenyl at C3; 2-chlorophenyl at N1 Increased steric bulk; altered solubility profile due to hydrophobic isobutyl group.

Key Observations :

  • Chlorine and fluorine substitutions enhance electrophilicity and metabolic stability compared to non-halogenated analogs .
Analogs with Functional Group Variations
Compound Name Molecular Formula Key Modifications Impact on Physicochemical Properties Reference
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid C₁₂H₁₁ClN₂O₄ Hydroxyethyl at C4; ketone at C5 Polar hydroxyethyl group improves aqueous solubility; ketone enhances hydrogen-bonding capacity.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid C₁₇H₁₄N₂O₃ Methoxy group at para position of benzyl ring Electron-donating methoxy group reduces acidity (pKa ~3.8 vs. ~2.9 for chlorinated analogs).
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid C₂₁H₂₂N₂O₂ tert-Butyl at benzyl ring Bulky tert-butyl group disrupts crystallinity; dihedral angle of 77.13° between pyrazole and benzyl rings.

Key Observations :

  • Hydroxyethyl and ketone groups increase polarity, making these analogs more suitable for aqueous formulations .
  • Methoxy and tert-butyl groups modulate electronic and steric properties, affecting binding affinities in enzyme inhibition assays .
Heterocyclic Ring Modifications
Compound Name Molecular Formula Structural Variation Biological Relevance Reference
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid C₁₃H₉ClN₂O₂S Thieno[2,3-c]pyrazole core replaces pyrazole Expanded aromatic system enhances π-π interactions with hydrophobic enzyme pockets.
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid C₁₀H₈N₂O₃ Hydroxyphenyl at C3 Phenolic hydroxyl group enables pH-dependent solubility and metal chelation.

Key Observations :

  • Hydroxyphenyl analogs are prone to oxidation but offer versatile coordination chemistry .

Biological Activity

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H13ClN2O2
  • Molecular Weight : 312.75 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Biological Activity Overview

Research indicates that compounds within the pyrazole class, including this compound, exhibit a variety of biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. The specific compound's activity is largely influenced by its structural features.

The biological activity of pyrazole derivatives often involves interactions with various biological targets, including enzymes and receptors. For instance, pyrazole compounds have been studied for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives have shown promising results against cancer cell lines by inducing apoptosis and inhibiting proliferation.

Anticancer Activity

A study focused on the synthesis of pyrazole derivatives demonstrated that certain structural modifications enhance their potency against cancer cell lines. For instance, compounds with a phenyl group at the 3-position exhibited significant inhibition of CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2 .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can inhibit inflammatory pathways. For example, a related compound demonstrated efficacy in reducing pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

Some studies have explored the antimicrobial potential of pyrazole derivatives against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Comparative Table of Biological Activities

Compound NameActivity TypeIC50/Activity LevelReference
This compoundAnticancerIC50 < 0.36 µM (CDK2)
Related Pyrazole DerivativeAnti-inflammatorySignificant reduction
Various Pyrazole CompoundsAntimicrobialVaries; effective against multiple strains

Q & A

Q. Q1. What is the recommended synthetic route for 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, and what are the critical parameters?

A1. The compound is typically synthesized via a multi-step approach involving:

  • Condensation reactions : Pyrazole precursors (e.g., substituted hydrazines) react with β-keto esters or diketones to form the pyrazole ring .
  • N-Benzylation : The 4-chlorobenzyl group is introduced via nucleophilic substitution using 4-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH or HCl in aqueous/organic solvent mixtures.
    Key parameters : Temperature control during cyclization (60–80°C), stoichiometric ratios of reagents, and reaction time (12–24 hours) are critical for yield optimization .

Q. Q2. What spectroscopic techniques are essential for structural confirmation?

A2. Use a combination of:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups, δ 5.2–5.5 ppm for benzyl-CH₂) .
  • FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 337.07 for C₁₇H₁₃ClN₂O₂) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yield and purity?

A3. Systematic optimization strategies include:

  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce aryl groups .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while EtOH/H₂O mixtures improve hydrolysis efficiency .
  • Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (from EtOH/H₂O) to remove unreacted 4-chlorobenzyl halides .

Q. Q4. What computational methods are suitable for studying structure-activity relationships (SAR)?

A4.

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The carboxylic acid group may act as a hydrogen bond donor .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The electron-withdrawing Cl on the benzyl group increases electrophilicity .
  • MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS) .

Q. Q5. How can researchers address discrepancies in biological activity data across studies?

A5.

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays).
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • SAR refinement : Synthesize analogs (e.g., replacing Cl with F or methyl groups) to isolate contributions of specific substituents .

Q. Q6. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

A6.

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.
  • Temperature gradients : Gradual cooling from 40°C to 4°C promotes single-crystal growth.
  • Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize crystal lattice .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Characterization

IntermediateSynthetic StepKey Spectral Data (¹H NMR, δ ppm)
Ethyl pyrazole carboxylateCyclization1.2 (t, 3H, CH₂CH₃), 4.3 (q, 2H, OCH₂)
N-Benzylated derivativeSubstitution5.4 (s, 2H, CH₂), 7.3–7.5 (m, 4H, Ar-Cl)

Q. Table 2. In Vitro Assays for Biological Evaluation

Assay TypeProtocol HighlightsTarget Application
Antibacterial (MIC)Broth microdilution (24 h, 37°C) vs. S. aureus Anti-infective agents
Cytotoxicity (MTT)48 h exposure to HeLa cells Anticancer research

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